N-(4-(Dimethylamino)benzylidene)-4-ethylaniline
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-ethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-ethylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the starting amine and aldehyde .
Scientific Research Applications
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-ethylaniline involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Known for its nonlinear optical properties.
N-(4-(Dimethylamino)benzylidene)-4-ethoxycarbonylaniline: Used in similar applications but with different functional groups.
N-(4-(Dimethylamino)benzylidene)-4-nitroaniline: Exhibits different electronic properties due to the presence of a nitro group.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to act as a ligand, undergo various chemical reactions, and exhibit biological activities makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
63683-76-1 |
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Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-4-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19(2)3/h5-13H,4H2,1-3H3 |
InChI Key |
JKIDFLPLXCNHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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